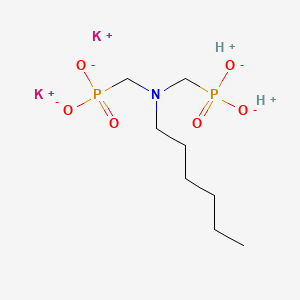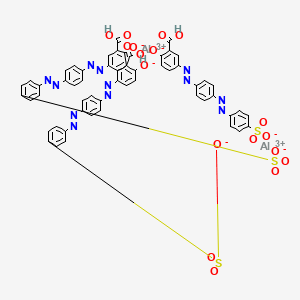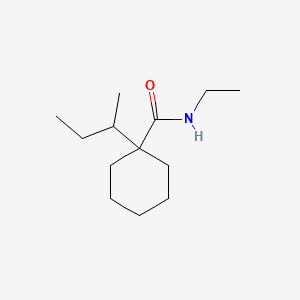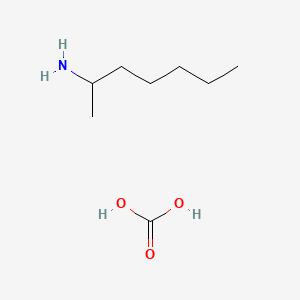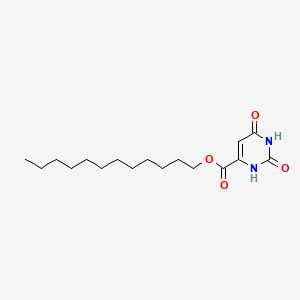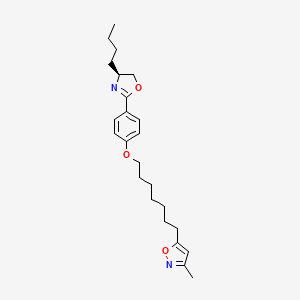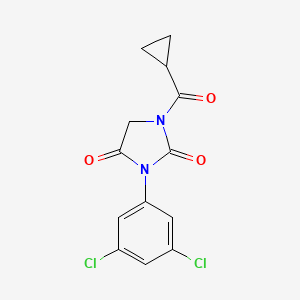
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives. The presence of cyclopropylcarbonyl and dichlorophenyl groups in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- typically involves the following steps:
Formation of Imidazolidinedione Core: This can be achieved by the reaction of urea with glyoxal under acidic or basic conditions.
Introduction of Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group can be introduced via acylation using cyclopropylcarbonyl chloride in the presence of a base such as pyridine.
Attachment of Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichlorophenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylcarbonyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions could target the imidazolidinedione ring, potentially opening it to form amines or alcohols.
Substitution: The dichlorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as an anticonvulsant, sedative, or in other therapeutic areas.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazolidinediones can interact with neurotransmitter receptors or ion channels in the nervous system, modulating their activity. The cyclopropylcarbonyl and dichlorophenyl groups may enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another imidazolidinedione used as an anticonvulsant.
Ethosuximide: A succinimide with similar anticonvulsant properties.
Carbamazepine: A dibenzazepine with anticonvulsant and mood-stabilizing effects.
Uniqueness
2,4-Imidazolidinedione, 1-(cyclopropylcarbonyl)-3-(3,5-dichlorophenyl)- is unique due to the presence of both cyclopropylcarbonyl and dichlorophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
67387-64-8 |
|---|---|
Molecular Formula |
C13H10Cl2N2O3 |
Molecular Weight |
313.13 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10Cl2N2O3/c14-8-3-9(15)5-10(4-8)17-11(18)6-16(13(17)20)12(19)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
ODFAYQZFJYEBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


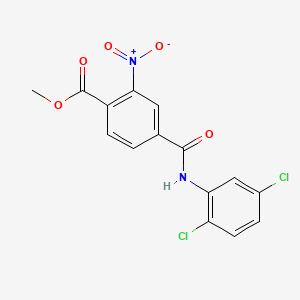
![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
